3-Hydroxybenzamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 379289. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

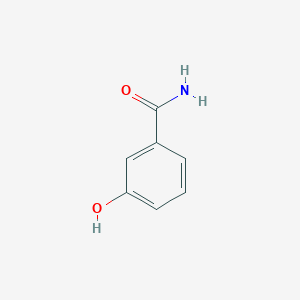

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c8-7(10)5-2-1-3-6(9)4-5/h1-4,9H,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGMMGKYJUWYIIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90321635 | |

| Record name | 3-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90321635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618-49-5 | |

| Record name | 3-Hydroxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=618-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 618-49-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=379289 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90321635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydroxybenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Hydroxybenzamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75X4NC5TNX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 3-Hydroxybenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxybenzamide, a substituted aromatic amide, serves as a valuable building block in medicinal chemistry and drug development. Its chemical structure, featuring both a hydroxyl and an amide functional group on a benzene (B151609) ring, imparts a unique combination of physicochemical properties that make it an attractive scaffold for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the core chemical properties, structural features, and synthesis of this compound. Detailed experimental protocols for its synthesis and characterization are provided, along with a summary of its known biological activities and potential signaling pathway interactions. This document is intended to be a thorough resource for researchers and professionals engaged in the fields of chemical synthesis, drug discovery, and development.

Chemical Structure and Identification

This compound, also known as m-hydroxybenzamide, is a simple yet versatile organic molecule. Its structure consists of a benzamide (B126) core with a hydroxyl group substituted at the meta-position (position 3) of the benzene ring.

Table 1: Structural and Identification Data for this compound

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Synonyms | m-Hydroxybenzamide, 3-Hydroxy-benzamide, 3-Carbamoylphenol |

| CAS Number | 618-49-5[1] |

| Molecular Formula | C₇H₇NO₂[1] |

| SMILES | C1=CC(=CC(=C1)O)C(=O)N[1] |

| InChI | InChI=1S/C7H7NO2/c8-7(10)5-2-1-3-6(9)4-5/h1-4,9H,(H2,8,10)[1] |

| InChIKey | NGMMGKYJUWYIIG-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. These properties are summarized in the table below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 137.14 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 170-173 °C | |

| Boiling Point | 318.3 °C (Predicted) | |

| Solubility | Soluble in methanol (B129727), ethanol, and other polar organic solvents. Slightly soluble in water. | |

| pKa | 9.26 (Predicted) | |

| LogP | 0.49 (Predicted) | |

| Topological Polar Surface Area | 63.3 Ų | [1] |

Synthesis of this compound

This compound can be synthesized from its corresponding carboxylic acid, 3-hydroxybenzoic acid, through a variety of methods. A common and effective approach involves a two-step process: esterification of the carboxylic acid followed by amidation.

Experimental Protocol: Two-Step Synthesis from 3-Hydroxybenzoic Acid

This protocol outlines the synthesis of this compound starting from 3-hydroxybenzoic acid.

Step 1: Esterification of 3-Hydroxybenzoic Acid to Methyl 3-Hydroxybenzoate [2]

-

Materials:

-

3-Hydroxybenzoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (catalyst)

-

Ethyl acetate (B1210297)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve 3-hydroxybenzoic acid (1 equivalent) in anhydrous methanol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl 3-hydroxybenzoate.

-

Step 2: Amidation of Methyl 3-Hydroxybenzoate to this compound

-

Materials:

-

Methyl 3-hydroxybenzoate

-

Ammonia (B1221849) solution (e.g., 28% in water or a solution in methanol)

-

-

Procedure:

-

Dissolve methyl 3-hydroxybenzoate (1 equivalent) in an excess of concentrated ammonia solution.

-

Stir the reaction mixture at room temperature in a sealed vessel for 24-48 hours. The progress of the reaction can be monitored by TLC.

-

Upon completion, remove the excess ammonia and solvent under reduced pressure.

-

The crude this compound can be purified by recrystallization from a suitable solvent (e.g., water or ethanol/water mixture) to yield the final product.

-

Synthesis Workflow Diagram

References

A Technical Guide to the Cellular Mechanism of Action of 3-Hydroxybenzamide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

3-Hydroxybenzamide is a small molecule inhibitor of poly(ADP-ribose) polymerase (PARP), a family of enzymes critical to DNA repair and the maintenance of genomic stability.[1] By acting as a competitive inhibitor, this compound prevents the synthesis of poly(ADP-ribose) chains, a post-translational modification crucial for the recruitment of DNA repair machinery. This inhibition leads to the accumulation of DNA single-strand breaks, which are converted into lethal double-strand breaks during replication. In cancer cells with pre-existing defects in double-strand break repair pathways, such as those with BRCA1/2 mutations, this mechanism induces synthetic lethality, leading to targeted cell death. This technical guide provides an in-depth exploration of the molecular mechanisms of this compound, summarizes key quantitative data, details relevant experimental protocols, and visualizes the core cellular pathways affected.

Core Mechanism of Action: PARP Inhibition

The primary and most well-characterized mechanism of action for this compound is the inhibition of poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1.[1]

The Role of PARP in DNA Repair

PARP enzymes are central to the cellular response to DNA damage. Upon detecting a single-strand break (SSB) in DNA, PARP1 binds to the damaged site and catalyzes the transfer of ADP-ribose units from its substrate, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), to itself and other acceptor proteins, forming long, branched chains of poly(ADP-ribose) or PAR.[2] This process, known as PARylation, creates a negatively charged scaffold that recruits other key DNA repair proteins, such as DNA ligase III and DNA polymerase beta, to the site of damage, facilitating the base excision repair (BER) pathway.[2]

Competitive Inhibition by this compound

This compound is a structural analog of nicotinamide, the cleavage product of NAD+ during the PARP catalytic cycle. Due to this structural mimicry, it acts as a competitive inhibitor at the NAD+ binding site of the PARP enzyme.[1] This binding prevents PARP from utilizing NAD+ as a substrate, thereby blocking the synthesis of PAR chains. Without the PAR scaffold, the recruitment of the DNA repair complex is stalled, and the single-strand breaks remain unresolved.

Over-activation of PARP in response to extensive DNA damage can lead to a massive depletion of cellular NAD+ and ATP pools, culminating in a form of programmed cell death known as parthanatos.[3][4] By inhibiting PARP, this compound can prevent this depletion, a mechanism that confers neuroprotective effects in certain contexts.[2][3][4]

Downstream Cellular Consequences

Induction of Apoptosis via Synthetic Lethality

The most significant therapeutic application of PARP inhibition arises from the concept of synthetic lethality. In cancer cells that harbor mutations in genes responsible for homologous recombination (HR), a major pathway for double-strand break (DSB) repair (e.g., BRCA1/2), the cells become heavily reliant on PARP-mediated SSB repair. When this compound inhibits PARP, the accumulating SSBs are converted to DSBs during DNA replication. The HR-deficient cancer cells cannot repair these DSBs, leading to genomic collapse and activation of the intrinsic apoptotic pathway.[1]

This process is often mediated by the upregulation of pro-apoptotic proteins like Bax and the tumor suppressor p53, and the downregulation of anti-apoptotic proteins like Bcl-2.[5] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, the release of cytochrome c into the cytosol, and the subsequent activation of caspase-9 and the executioner caspase-3, culminating in apoptosis.[6]

Other Potential Mechanisms

While PARP inhibition is the primary mechanism, research into benzamide (B126) derivatives suggests other potential biological activities:

-

Histone Deacetylase (HDAC) Inhibition: Certain derivatives of this compound have been investigated as HDAC inhibitors, suggesting the benzamide scaffold is a versatile starting point for targeting various enzyme classes.[1][7][8]

-

Sirtuin (SIRT) Inhibition: Other benzamide structures have shown activity against SIRT2, a NAD+-dependent deacetylase, which is being explored for neuroprotective therapies.[9][10]

These activities are generally associated with specifically modified derivatives rather than the parent this compound compound but highlight the chemical tractability of the scaffold.

Quantitative Data Summary

The inhibitory potency of this compound and related compounds against PARP has been quantified in various studies. This data is crucial for comparing efficacy and guiding further drug development.

| Compound | Target | Assay Type | Potency Value | Reference |

| This compound | PARP | Enzyme Inhibition | IC₅₀ = 9.1 µM | [1] |

| 3-Aminobenzamide (B1265367) | PARP | Enzyme Inhibition | Kᵢ = 1.8 µM | [2] |

| Nicotinamide | PARP | Enzyme Inhibition | - | [1] |

IC₅₀ (Half maximal inhibitory concentration): The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Kᵢ (Inhibition constant): An indication of how potent an inhibitor is; it is the concentration required to produce half maximum inhibition.

Experimental Protocols

Reproducible and robust experimental design is critical for validating the mechanism of action of compounds like this compound. Below are detailed methodologies for key assays.

Protocol: Cellular PARP Activity Assay (Western Blot for PARylation)

This protocol assesses the ability of this compound to inhibit PARP activity within cells by measuring the reduction in PAR polymer formation following DNA damage.[11]

1. Cell Culture and Treatment:

- Plate cells (e.g., HeLa, MDA-MB-436) and grow to 70-80% confluency.

- Pre-treat cells with various concentrations of this compound (e.g., 1 µM to 100 µM) or vehicle control for 1 hour.

- Induce DNA damage by treating cells with a damaging agent (e.g., 10 mM H₂O₂ for 10 minutes or 100 µM MNNG for 30 minutes).

2. Cell Lysis:

- Immediately wash cells twice with ice-cold PBS.

- Lyse cells in RIPA buffer supplemented with protease inhibitors and a PARG inhibitor (to prevent PAR polymer degradation).

- Scrape the cells, collect the lysate, and sonicate briefly to shear DNA and reduce viscosity.

- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

3. Protein Quantification and Western Blot:

- Determine the protein concentration of the supernatant using a BCA assay.

- Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel (a 4-15% gradient gel is suitable for resolving the PAR smear).

- Transfer proteins to a PVDF membrane.

- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

- Incubate with a primary antibody against PAR (e.g., mouse anti-PAR, 10H) overnight at 4°C. A loading control antibody (e.g., anti-Actin or anti-GAPDH) should also be used.

- Wash the membrane three times with TBST.

- Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

- Wash the membrane three times with TBST.

- Detect the signal using an enhanced chemiluminescent (ECL) substrate.

4. Expected Outcome:

- Untreated cells will show a low basal level of PARylation.

- Cells treated with a DNA damaging agent alone will show a strong, high molecular weight smear, indicating robust PARP activity.

- Cells pre-treated with this compound will show a dose-dependent reduction in this smear, confirming the inhibition of PARP activity.

// Nodes

A[label="1. Plate and Culture Cells\n(70-80% confluency)", fillcolor="#F1F3F4", fontcolor="#202124"];

B[label="2. Pre-treat with this compound\n(1 hour)", fillcolor="#FBBC05", fontcolor="#202124"];

C [label="3. Induce DNA Damage\n(e.g., H₂O₂ for 10 min)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

D [label="4. Lyse Cells\n(RIPA + inhibitors)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

E [label="5. Quantify Protein\n(BCA Assay)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

F [label="6. SDS-PAGE & Transfer\n(PVDF membrane)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

G [label="7. Immunoblotting\n(Primary Ab: anti-PAR, anti-Actin)", fillcolor="#34A853", fontcolor="#FFFFFF"];

H [label="8. Detection\n(Secondary Ab + ECL)", fillcolor="#34A853", fontcolor="#FFFFFF"];

I[label="9. Analyze Results\n(Reduction of PAR smear)", shape=Mdiamond, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges

A -> B -> C -> D -> E -> F -> G -> H -> I;

}

Protocol: Apoptosis Assay (Caspase-3 Cleavage by Western Blot)

This protocol detects the induction of apoptosis by measuring the cleavage of caspase-3, a key executioner caspase.

1. Cell Culture and Treatment:

- Plate cancer cells (e.g., BRCA-deficient cell line) and grow to 60-70% confluency.

- Treat cells with this compound at various concentrations and for different time points (e.g., 24, 48 hours). Include a positive control for apoptosis (e.g., staurosporine).

2. Cell Lysis and Protein Quantification:

- Follow steps 2 and 3 from Protocol 5.1 for cell lysis and protein quantification.

3. Western Blot:

- Load equal amounts of protein onto an SDS-PAGE gel (e.g., 12%).

- Transfer to a PVDF membrane.

- Block with 5% non-fat milk in TBST.

- Incubate with a primary antibody that recognizes both full-length (~35 kDa) and cleaved (~17/19 kDa) caspase-3.

- Wash and proceed with secondary antibody incubation and ECL detection as described in Protocol 5.1.

4. Expected Outcome:

- Untreated cells will show a band for full-length caspase-3 only.

- Cells treated with this compound will show a dose- and time-dependent decrease in the full-length caspase-3 band and the appearance of the smaller cleaved caspase-3 fragments, indicating apoptosis.

Protocol: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine if a compound induces cell cycle arrest at a particular phase.

1. Cell Culture and Treatment:

- Plate cells and treat with this compound for a specified time (e.g., 24 hours).

2. Cell Fixation and Staining:

- Harvest cells by trypsinization, collect by centrifugation, and wash with PBS.

- Fix the cells by adding ice-cold 70% ethanol (B145695) dropwise while vortexing, then incubate at -20°C for at least 2 hours.

- Centrifuge to remove ethanol and wash with PBS.

- Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

- Incubate in the dark for 30 minutes at room temperature.

3. Flow Cytometry:

- Analyze the samples on a flow cytometer, exciting the PI at ~488 nm and measuring the emission at ~617 nm.

- Collect data from at least 10,000 events per sample.

4. Expected Outcome:

- The DNA content histogram is analyzed to determine the percentage of cells in G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase (e.g., G2/M) compared to the vehicle control would indicate cell cycle arrest.[6][8]

Conclusion and Future Directions

This compound exerts its primary cellular effect through the potent inhibition of PARP enzymes. This mechanism disrupts the repair of DNA single-strand breaks, which, particularly in cancer cells with compromised homologous recombination pathways, leads to synthetic lethality and apoptotic cell death. Its role as a structural analog of nicotinamide provides a clear biochemical basis for its competitive inhibition of PARP. While the benzamide scaffold shows promise for developing inhibitors of other enzyme classes like HDACs and sirtuins, the core action of this compound remains centered on the DNA damage response pathway. Future research should focus on optimizing its potency and selectivity, evaluating its efficacy in combination therapies, and further exploring its potential neuroprotective properties related to the preservation of cellular NAD+ pools.

References

- 1. This compound | 618-49-5 | Benchchem [benchchem.com]

- 2. 3-Aminobenzamide (3-AB), PARP inhibitor (CAS 3544-24-9) | Abcam [abcam.com]

- 3. Frontiers | Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death [frontiersin.org]

- 4. Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. oatext.com [oatext.com]

- 6. Mechanism of action for N-substituted benzamide-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 3-(N-Arylsulfamoyl)benzamides, Inhibitors of Human Sirtuin Type 2 (SIRT2) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3-(N-arylsulfamoyl)benzamides, inhibitors of human sirtuin type 2 (SIRT2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

The Multifaceted Biological Activities of 3-Hydroxybenzamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 3-hydroxybenzamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its derivatives have been extensively investigated as potent therapeutic agents, particularly in the fields of oncology, infectious diseases, and neuroprotection. This technical guide provides an in-depth overview of the core biological activities of this compound derivatives, focusing on their mechanisms of action as histone deacetylase (HDAC) and poly(ADP-ribose) polymerase (PARP) inhibitors, as well as their antimicrobial, anti-inflammatory, and neuroprotective properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways to facilitate further research and development in this promising area.

Histone Deacetylase (HDAC) Inhibition: Reawakening Suppressed Genes

A primary and well-established biological activity of many this compound derivatives is the inhibition of histone deacetylases (HDACs). HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. In many cancers, HDACs are overexpressed, contributing to the silencing of tumor suppressor genes.

The inhibitory mechanism of this compound derivatives typically involves the hydroxamic acid or a related zinc-binding group (ZBG) chelating the catalytic zinc ion within the HDAC active site, effectively blocking its enzymatic activity. The benzamide (B126) core and its various substituents contribute to the binding affinity and selectivity for different HDAC isoforms.[1][2][3] This inhibition leads to histone hyperacetylation, a more relaxed chromatin structure, and the re-expression of critical genes that can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.

Quantitative Data: HDAC Inhibitory Activity

The following table summarizes the in vitro inhibitory activity (IC50) of various this compound and related benzamide derivatives against different HDAC isoforms and their anti-proliferative activity against several cancer cell lines.

| Compound ID | R2 Substitution | Target HDAC Isoform(s) | IC50 (µM) | Cancer Cell Line | Anti-proliferative IC50 (µM) | Reference |

| 7j | -NH2 | HDAC1 | 0.65 | MCF-7 | 0.83 | [1] |

| HDAC2 | 0.78 | T47D | 1.4 | [1] | ||

| HDAC3 | 1.70 | [1] | ||||

| 7b | -NH2 | HDAC1, 2, 3 | >50% inhibition at 10 µM | MCF-7 | 3.6 | [1] |

| T47D | 3.8 | [1] | ||||

| 7g | -NH2 | HDAC1, 2, 3 | >50% inhibition at 10 µM | MCF-7 | 8.9 | [1] |

| T47D | 3.3 | [1] | ||||

| MS-275 | - | HDAC1 | 0.93 | - | - | [1] |

| HDAC2 | 0.95 | [1] | ||||

| HDAC3 | 1.8 | [1] | ||||

| Compound 13 | 2-methylamino | HDAC3 | 0.041 | - | - | [2] |

| Compound 14 | 2-amino-6-fluoro | HDAC1, 2, 3 | - | - | - | [2] |

| Compound 15 | 3-aminopyridinyl-2-carboxamide | HDAC3 | 1.1 | - | - | [2] |

| Compound 16 | 2-methylthio | HDAC3 | 0.029 | - | - | [2] |

| MS-275 (from another study) | - | - | 4.8 | - | - | [3] |

Experimental Protocol: In Vitro HDAC Inhibition Assay (Fluorometric)

This protocol describes a common method for determining the inhibitory activity of this compound derivatives against HDAC enzymes using a fluorogenic substrate.

Materials:

-

Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

HDAC Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

-

Test compounds (this compound derivatives) dissolved in DMSO

-

Positive control inhibitor (e.g., Trichostatin A, SAHA)

-

Developer solution (e.g., Trypsin in assay buffer)

-

96-well black microplates

-

Fluorometric plate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds and positive control in HDAC Assay Buffer. The final DMSO concentration in the assay should be kept below 1%.

-

Reaction Setup: In a 96-well black microplate, add the following in order:

-

35 µL of HDAC Assay Buffer

-

5 µL of the diluted test compound or vehicle control (DMSO)

-

10 µL of diluted recombinant HDAC enzyme solution.

-

-

Pre-incubation: Gently mix the contents of the wells and incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add 50 µL of the fluorogenic HDAC substrate solution to all wells to start the enzymatic reaction.

-

Incubation: Mix the contents and incubate the plate at 37°C for 60 minutes.

-

Stop and Develop: Add 50 µL of the developer solution to each well to stop the HDAC reaction and initiate the development of the fluorescent signal. Incubate at 37°C for 15 minutes.

-

Fluorescence Measurement: Read the fluorescence using a microplate reader with an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 460 nm.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[4]

Signaling Pathway: HDAC Inhibition and Gene Reactivation

Caption: Mechanism of HDAC inhibition by this compound derivatives.

Poly(ADP-ribose) Polymerase (PARP) Inhibition: Exploiting DNA Repair Deficiencies

Another significant therapeutic target of this compound derivatives is the poly(ADP-ribose) polymerase (PARP) family of enzymes, particularly PARP-1. PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs).[5] Inhibition of PARP-1 prevents the repair of SSBs. In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, these unrepaired SSBs are converted into toxic double-strand breaks (DSBs) during DNA replication, leading to cell death through a concept known as synthetic lethality.[5]

3-Aminobenzamide, a closely related analogue, is a well-known PARP inhibitor.[6][7] The benzamide moiety is a key pharmacophore in many PARP inhibitors, contributing to their binding to the NAD+ binding site of the enzyme.[8]

Quantitative Data: PARP Inhibitory Activity

The following table presents the in vitro inhibitory activity (IC50) of various benzamide derivatives against PARP-1 and their cytotoxic effects on different cancer cell lines.

| Compound ID | Target | PARP-1 IC50 | Cancer Cell Line | Anti-proliferative IC50 (µM) | Reference |

| 3-Aminobenzamide | PARP | - | - | - | [7] |

| Compound 13f | PARP-1 | 0.25 nM | HCT116 | 0.30 | [9] |

| DLD-1 | 2.83 | [9] | |||

| Compound 58 | PARP-1 | 0.531 µM | - | - | [10] |

| Compound 59 | PARP-1 | 0.753 µM | - | - | [10] |

| Compound 66 | PARP-1 | 0.079 - 0.718 µM | BRCA2-deficient DT40 | Selective cytotoxicity | [10] |

Experimental Protocol: In Vitro PARP Inhibition Assay (ELISA-based)

This protocol describes a common method for determining the inhibitory activity of this compound derivatives against PARP-1 using a 96-well ELISA format.

Materials:

-

Recombinant human PARP-1 enzyme

-

Histone-coated 96-well plates

-

Biotinylated NAD+

-

PARP Assay Buffer

-

Test compounds (this compound derivatives) dissolved in DMSO

-

Positive control inhibitor (e.g., Olaparib, 3-Aminobenzamide)

-

Streptavidin-HRP (Horseradish Peroxidase)

-

Chemiluminescent or colorimetric HRP substrate

-

Plate reader (chemiluminescence or absorbance)

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds and positive control in PARP Assay Buffer.

-

Reaction Setup: To the histone-coated wells, add the following:

-

PARP Assay Buffer

-

Diluted test compound or vehicle control (DMSO)

-

Recombinant PARP-1 enzyme.

-

-

Pre-incubation: Incubate the plate for 10-15 minutes at room temperature.

-

Initiate Reaction: Add biotinylated NAD+ to each well to start the PARylation reaction.

-

Incubation: Incubate the plate for 60 minutes at room temperature.

-

Washing: Wash the wells multiple times with a wash buffer to remove unbound reagents.

-

Detection: Add Streptavidin-HRP to each well and incubate for 30-60 minutes at room temperature.

-

Washing: Repeat the washing step.

-

Signal Development: Add the HRP substrate and incubate until a sufficient signal is developed.

-

Measurement: Read the signal (chemiluminescence or absorbance) using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value.

Signaling Pathway: PARP Inhibition and Synthetic Lethality

Caption: Mechanism of synthetic lethality induced by PARP inhibition.

Antimicrobial Activity: A New Frontier in Combating Resistance

Several this compound derivatives have demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens.[11][12] The catechol-like dihydroxybenzene moiety is a key pharmacophore that may contribute to this activity, potentially by acting as a siderophore mimic to chelate essential iron, thereby depriving bacteria of this crucial nutrient.[13]

Quantitative Data: Antimicrobial Activity

The following table summarizes the minimum inhibitory concentration (MIC) values of various hydroxybenzamide derivatives against different microbial strains.

| Compound ID | Microbial Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

| 5a | Bacillus subtilis | 25 | 6.25 | [11] |

| Escherichia coli | 31 | 3.12 | [11] | |

| 6b | Escherichia coli | 24 | 3.12 | [11] |

| 6c | Bacillus subtilis | 24 | 6.25 | [11] |

| 2,4-dihydroxybenzoic acid | E. coli, P. aeruginosa, S. aureus, B. subtilis, C. albicans | - | 2000 | [14] |

| 3,4-dihydroxybenzoic acid | E. coli, P. aeruginosa, S. aureus, B. subtilis, C. albicans | - | 2000 | [14] |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Gram-positive bacteria | - | 2500-5000 | [15] |

Experimental Protocol: Broth Microdilution MIC Assay

This is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[13]

Materials:

-

Test compounds (this compound derivatives)

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) or appropriate broth for the test organism

-

Sterile 96-well microtiter plates

-

0.5 McFarland turbidity standard

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL) in the appropriate broth, adjusted to a 0.5 McFarland standard.

-

Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a serial two-fold dilution of the test compound in the broth across the wells of a 96-well plate.

-

Inoculation: Add the standardized microbial inoculum to each well containing the diluted compound. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

-

Incubation: Seal the plate and incubate at 35-37°C for 16-20 hours.

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Experimental Workflow: Antimicrobial Susceptibility Testing

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Other Notable Biological Activities

Beyond their well-documented roles as HDAC and PARP inhibitors, this compound derivatives have shown potential in other therapeutic areas.

Anti-inflammatory Activity

Certain dihydroxybenzamide derivatives have demonstrated anti-inflammatory activity.[16] The evaluation of proteinase inhibitory activity for some N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives showed significantly lower IC50 values (0.04–0.07 mg/mL) compared to acetylsalicylic acid (0.4051 mg/mL), indicating superior efficiency in inhibiting trypsin activity.[17]

Neuroprotective Effects

Some benzamide derivatives have been investigated for their neuroprotective properties. For instance, certain derivatives have been shown to be protective in models of neurodegeneration, such as Parkinson's and Huntington's diseases.[7] Additionally, benzyloxy benzamide derivatives have been identified as potent neuroprotective agents against ischemic stroke.[18]

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the benzamide core.

-

For HDAC Inhibition: The presence of a zinc-binding group, such as a hydroxamic acid or an ortho-amino group on the benzamide ring, is crucial for activity.[1] The nature of the "cap" group, which interacts with the surface of the enzyme's active site, significantly influences potency and isoform selectivity.[19] Shorter molecule length has also been correlated with stronger HDAC inhibitory activity.[1]

-

For PARP Inhibition: An electron-rich aromatic or polyaromatic heterocyclic system is generally required for potent PARP inhibition. A carboxamide group with at least one amide proton is also important for hydrogen bonding within the active site.[20]

Structure-Activity Relationship (SAR) for HDAC Inhibition

Caption: Key structural features influencing HDAC inhibitory activity.

Conclusion

This compound derivatives represent a versatile and promising class of compounds with a wide range of biological activities. Their ability to potently inhibit key enzymes such as HDACs and PARPs has established them as important scaffolds in the development of novel anticancer therapies. Furthermore, their emerging roles as antimicrobial, anti-inflammatory, and neuroprotective agents highlight their potential to address a broad spectrum of unmet medical needs. The structure-activity relationships discussed herein provide a foundation for the rational design of new derivatives with enhanced potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols offer a practical guide for researchers to further explore and characterize the therapeutic potential of this valuable chemical class. Continued investigation into the mechanisms of action and clinical efficacy of this compound derivatives is warranted to fully realize their therapeutic promise.

References

- 1. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. The role of PARP in DNA repair and its therapeutic exploitation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CA2350941A1 - Benzamide analogues as parp dna repair enzyme inhibitors - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nanobioletters.com [nanobioletters.com]

- 12. Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. EP0142241A1 - Dihydroxybenzamide derivatives having anti-inflammatory activity - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

The Role of 3-Hydroxybenzamide in Histone Deacetylase (HDAC) Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 3-hydroxybenzamide and its derivatives as inhibitors of histone deacetylases (HDACs). HDACs are a class of enzymes crucial for the epigenetic regulation of gene expression, and their dysregulation is implicated in numerous diseases, including cancer, making them a prime therapeutic target.[1] This document details the mechanism of action, structure-activity relationships, quantitative inhibitory data, and relevant experimental protocols for researchers in the field of drug discovery and development.

Introduction to HDAC Inhibition by Benzamides

Histone deacetylases remove acetyl groups from lysine (B10760008) residues on histones and other non-histone proteins, leading to a more compact chromatin structure and generally transcriptional repression.[2][3] The inhibition of HDACs can result in the hyperacetylation of histones, which relaxes chromatin structure and can lead to the reactivation of tumor suppressor genes, ultimately inducing cell cycle arrest, apoptosis, and inhibiting tumor growth.[3][4]

Benzamide-based compounds, including this compound derivatives, represent a significant class of HDAC inhibitors.[5] The general pharmacophore for these inhibitors consists of three key components:

-

Zinc-Binding Group (ZBG): This group chelates the zinc ion (Zn²⁺) present in the active site of class I, II, and IV HDACs, which is essential for their catalytic activity.[1][6][7] For many potent inhibitors in this class, the hydroxamic acid moiety (-CONHOH) serves as an effective ZBG.[1][8]

-

Linker Region: This component connects the ZBG to the cap group and its nature influences potency and isoform selectivity.[1]

-

Cap Group: This part of the molecule interacts with the surface of the enzyme's active site channel.[6] Modifications to the cap group can significantly impact both the potency and isoform selectivity of the inhibitor.[1][6]

Mechanism of Action and Binding Mode

The primary mechanism of action for this compound-based HDAC inhibitors involves the chelation of the catalytic zinc ion in the enzyme's active site by the zinc-binding group.[1][2][6] The hydroxamic acid group, often incorporated into these scaffolds, is a particularly effective ZBG.[8] Crystal structures of HDACs complexed with benzamide (B126) inhibitors have revealed that the inhibitor coordinates with the Zn²⁺ ion. For instance, some benzamide inhibitors have been shown to form a seven-membered ring chelate complex with the zinc ion through both their carbonyl and amino groups.[9] The binding mode can vary, with some inhibitors exhibiting bidentate coordination while others show a monodentate interaction with the zinc ion.[10][11]

Structure-Activity Relationship (SAR)

The inhibitory potency and isoform selectivity of this compound derivatives are highly dependent on their structural features. Key SAR insights include:

-

The Zinc-Binding Group is Critical: The presence of a potent ZBG, such as a hydroxamic acid, is crucial for high inhibitory activity.[1]

-

Substitutions on the Benzamide Ring: The position and nature of substituents on the benzamide ring significantly influence activity. For example, a subtle change from a 2-methylthio to a 2-hydroxy benzamide can dramatically alter selectivity between HDAC isoforms.[12]

-

The Cap Group Drives Potency and Selectivity: Larger, hydrophobic, and aromatic cap groups often enhance potency by interacting with the surface of the active site.[6] Strategic modifications to the cap group are key to achieving selectivity for specific HDAC isoforms.[6]

Quantitative Data on Inhibitory Activity

The following tables summarize the in vitro inhibitory activity (IC50 values) of various benzamide and hydroxybenzamide derivatives against different HDAC isoforms. These values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Table 1: In Vitro HDAC Inhibitory Activity of Representative Benzamide-Based Inhibitors [2]

| Compound | Target | IC50 (nM) | Assay Method |

| MS-275 (Entinostat) | HDAC1 | 510 | Fluorometric |

| MS-275 (Entinostat) | HDAC3 | 1700 | Fluorometric |

| Chidamide | HDAC1 | 95 | Fluorometric |

| Chidamide | HDAC2 | 160 | Fluorometric |

| Chidamide | HDAC3 | 67 | Fluorometric |

| Mocetinostat | HDAC1 | 150 | Fluorometric |

Table 2: In Vitro Inhibitory Activity of N-Hydroxycinnamamide-Based Inhibitors [13]

| Compound | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | HDAC4 IC50 (nM) | HDAC6 IC50 (nM) | HDAC8 IC50 (nM) | HDAC11 IC50 (nM) |

| 11r | 11.8 | 498.1 | 3.9 | 5700.4 | 308.2 | 2000.8 | 900.4 |

Table 3: In Vitro Inhibitory Activity of a Salicylamide-Based Inhibitor (Compound 5) [14]

| Compound | HDAC1 IC50 (µM) | HDAC2 IC50 (µM) | HDAC3 IC50 (µM) |

| Compound 5 | 22.2 | 27.3 | 7.9 |

| SAHA (Reference) | 0.14 | 0.44 | 0.73 |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

In Vitro Fluorometric HDAC Inhibition Assay[2][4][6][7]

This assay is a standard method to determine the half-maximal inhibitory concentration (IC50) values of potential HDAC inhibitors.

Materials:

-

Recombinant HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3)

-

Fluorogenic HDAC substrate (e.g., Ac-RHKK(acetyl)-AMC)

-

HDAC Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP, 0.2 mg/ml BSA, pH 7.4)

-

Test compound (e.g., this compound derivative) dissolved in DMSO

-

Positive control inhibitor (e.g., Trichostatin A or SAHA)

-

Developer solution (containing a trypsin and a potent HDAC inhibitor to stop the reaction)

-

96-well black microplate

-

Microplate reader capable of fluorescence measurement (Excitation: 355-360 nm, Emission: 460 nm)

Procedure:

-

Prepare Reagents: Prepare serial dilutions of the test compound and positive control in HDAC Assay Buffer.

-

Reaction Setup: In a 96-well plate, add the following to each well:

-

HDAC Assay Buffer

-

Diluted test compound or control

-

Diluted recombinant HDAC enzyme

-

-

Pre-incubation: Incubate the plate at 37°C for 5-15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add the fluorogenic HDAC substrate to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-90 minutes).

-

Stop and Develop: Add the developer solution to each well to stop the reaction. The trypsin in the developer cleaves the deacetylated substrate, releasing the fluorescent aminomethylcoumarin (AMC) group.

-

Fluorescence Measurement: Read the fluorescence intensity using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Anti-proliferative (MTT) Assay[2]

This protocol is used to assess the effect of this compound derivatives on the proliferation and viability of cancer cells.

Materials:

-

Cancer cell line (e.g., HCT116, MCF-7)

-

Complete cell culture medium

-

Test compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well clear cell culture plate

-

Microplate reader capable of absorbance measurement at 570 nm

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Gently shake the plate to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Signaling Pathways and Visualizations

HDAC inhibitors, including those based on the this compound scaffold, can impact various cellular signaling pathways. A key pathway affected is the p53 tumor suppressor pathway. HDAC inhibitors can lead to the hyperacetylation and activation of p53, resulting in the upregulation of p21, which in turn leads to cell cycle arrest.[15]

Below are diagrams created using Graphviz to visualize key concepts.

Caption: Mechanism of HDAC inhibition by a this compound derivative.

Caption: Workflow for an in vitro fluorometric HDAC inhibition assay.

Caption: Activation of the p53 pathway by HDAC inhibitors.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. Distinct pharmacological properties of second generation HDAC inhibitors with the benzamide or hydroxamate head group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Unusual zinc-binding mode of HDAC6-selective hydroxamate inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Design, synthesis, and biological evaluation of histone deacetylase inhibitor with novel salicylamide zinc binding group - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibitors of histone deacetylase (HDAC) restore the p53 pathway in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of 3-Hydroxybenzamide Analogs: A Technical Guide for Drug Development Professionals

Abstract

The 3-hydroxybenzamide scaffold is a versatile pharmacophore that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound analogs, focusing on their interactions with various biological targets, including histone deacetylases (HDACs), Mycobacterium tuberculosis QcrB, cholinesterases, and lipoxygenase. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows to guide future drug discovery efforts.

Introduction

The this compound core, characterized by a hydroxyl group and an amide group positioned meta to each other on a benzene (B151609) ring, provides a key structural motif for designing enzyme inhibitors and other therapeutic agents. The hydrogen-bonding capabilities of the hydroxyl and amide groups, coupled with the potential for diverse substitutions on the aromatic ring and the amide nitrogen, allow for fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide will explore the SAR of these analogs against several important drug targets.

Histone Deacetylase (HDAC) Inhibition

This compound derivatives, particularly N-hydroxybenzamides, are a well-established class of HDAC inhibitors.[1] The hydroxamic acid moiety acts as a potent zinc-binding group, chelating the zinc ion in the active site of HDAC enzymes.[1] This interaction is crucial for inhibitory activity.

Structure-Activity Relationship of Benzamide-Based HDAC Inhibitors

A three-dimensional quantitative structure-activity relationship (3D-QSAR) study on a series of benzamide (B126) derivatives as HDAC1 inhibitors has revealed several key structural requirements for potent inhibition.[2]

-

Electron Density: An increase in electron density around the benzamide ring generally enhances inhibitory activity.[2]

-

Amide Substitution: Secondary amides, such as methyl amides, have been found to be more potent than their primary amide counterparts.

-

Linker Region: The nature of the linker connecting the benzamide ring to other parts of the molecule is critical. Interaction with key amino acid residues like Phe150 and Phe205 suggests that an electronegative substituent in the linker region can facilitate beneficial π-stacking interactions.[2]

| Compound | Target | IC50 (µM) | Key Structural Features | Reference |

| Entinostat (MS-275) | HDAC1, HDAC2, HDAC3 | 0.93, 0.95, 1.8 | 2-aminobenzamide | [3] |

| Compound 7j | HDAC1, HDAC2, HDAC3 | 0.65, 0.78, 1.70 | 2-aminobenzamide derivative | [3] |

| Thiophene (B33073) derivative 5j | HDACs | 0.3 | N-hydroxybenzamide with thiophene substitution | [4] |

| Benzo[d][5][6]dioxole derivative 5t | HDACs | 0.4 | N-hydroxybenzamide with benzo[d][5][6]dioxole substitution | [4] |

Signaling Pathway of HDAC Inhibition

HDAC inhibitors prevent the removal of acetyl groups from lysine (B10760008) residues on histones, leading to histone hyperacetylation. This results in a more relaxed chromatin structure, allowing for the transcription of previously silenced genes, including tumor suppressor genes. This can lead to cell cycle arrest, differentiation, and apoptosis in cancer cells.

Experimental Protocol: In Vitro HDAC Inhibition Assay

This protocol is adapted from a fluorogenic assay used to determine the in vitro inhibitory activity of benzamide derivatives against recombinant human HDAC1, HDAC2, and HDAC3.[3][7]

Materials:

-

Recombinant human HDAC1, HDAC2, and HDAC3/NCOR1 enzymes.

-

Fluorogenic substrate (e.g., a peptide derived from p53, Ac-RHKK[acetyl]-AMC).

-

Assay Buffer: 50 mM HEPES, 150 mM NaCl, 5 mM MgCl2, 1 mM TCEP, and 0.2 mg/ml BSA, pH 7.4.

-

Test compounds (this compound analogs) dissolved in DMSO.

-

Stop Solution: 1 mg/ml trypsin and 20 µM SAHA (a potent HDAC inhibitor) in 1 mM HCl.

-

96-well black microplates.

-

Multilabel plate reader.

Procedure:

-

Enzyme and Inhibitor Pre-incubation:

-

Reaction Initiation:

-

Reaction Termination and Signal Development:

-

Stop the reaction by adding the Stop Solution.

-

Incubate for 1 hour at 37°C to allow for proteolytic cleavage of the deacetylated substrate, which releases the fluorescent aminomethylcoumarin (AMC) group.[7]

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a multilabel plate reader with an excitation wavelength of 380 ± 8 nm and an emission wavelength of 430 ± 8 nm.[7]

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a no-inhibitor control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Antitubercular Activity: Targeting Mycobacterium tuberculosis QcrB

Certain this compound analogs have shown potent activity against Mycobacterium tuberculosis. Their mechanism of action involves the inhibition of the cytochrome bc1 complex, specifically the QcrB subunit, which is a crucial component of the electron transport chain.

Structure-Activity Relationship of Antitubercular this compound Analogs

-

Amide Substitution: Secondary amides have demonstrated greater potency compared to their primary amide counterparts.

-

Heteroaromatic Rings: The incorporation of heteroaromatic rings such as furan (B31954) and thiophene at the 5-position of the benzamide ring can lead to highly potent analogs.

| Compound | Target | IC90 (µM) | Key Structural Features |

| 3-furan analog | Mtb | 0.41 | 5-substituted with 3-furan |

| 2-furan analog | Mtb | 0.58 | 5-substituted with 2-furan |

| 3-thiophene analog | Mtb | 0.35 | 5-substituted with 3-thiophene |

| 2-thiophene analog | Mtb | 0.2 | 5-substituted with 2-thiophene |

Role of QcrB in the Mycobacterial Electron Transport Chain

QcrB is the cytochrome b subunit of the cytochrome bc1 complex (Complex III) in the electron transport chain of Mycobacterium tuberculosis. This complex is essential for ATP synthesis through oxidative phosphorylation. Inhibition of QcrB disrupts the electron flow, leading to a rapid depletion of ATP, which is lethal to the bacterium.

Experimental Protocol: Mycobacterial Oxidative Phosphorylation Inhibition Assay

This fluorescence-based assay measures the acidification of inverted membrane vesicles (IMVs) to detect and distinguish between inhibitors of the electron transport chain (ETC) and ATP synthase.[5]

Materials:

-

Inverted membrane vesicles (IMVs) from Mycobacterium smegmatis.

-

Succinate (as an electron source for the ETC).

-

ATP (for ATP-driven proton pumping).

-

9-amino-6-chloro-2-methoxyacridine (ACMA) fluorescent probe.

-

Test compounds (this compound analogs).

-

Known ETC inhibitor (e.g., telacebec/Q203) and ATP synthase inhibitor (e.g., bedaquiline) as controls.

-

Fluorometer.

Procedure:

-

IMV Preparation: Prepare IMVs from M. smegmatis according to established protocols.

-

Assay Setup:

-

In a fluorometer cuvette, add IMVs to a suitable buffer.

-

Add the fluorescent probe ACMA.

-

-

ETC Inhibition Assay:

-

Add the test compound at various concentrations.

-

Initiate proton pumping by adding succinate.

-

Monitor the quenching of ACMA fluorescence over time, which indicates acidification of the IMVs. A lack of quenching suggests inhibition of the ETC.

-

-

ATP Synthase Inhibition Assay (Control):

-

Use genetically modified IMVs where ATP synthase acts as an ATP-driven proton pump.

-

Add the test compound.

-

Initiate proton pumping by adding ATP.

-

Monitor fluorescence quenching. Specific ETC inhibitors should not affect ATP-driven acidification.[5]

-

-

Data Analysis:

-

Calculate the rate of fluorescence quenching for each concentration of the test compound.

-

Determine the IC50 value for the inhibition of succinate-driven acidification.

-

Cholinesterase and Lipoxygenase Inhibition

N-(3-hydroxyphenyl) benzamide and its 3-O-derivatives have been synthesized and evaluated for their inhibitory activity against acetylcholinesterase (AChE), butylcholinesterase (BChE), and lipoxygenase.[6][8]

Structure-Activity Relationship of Cholinesterase and Lipoxygenase Inhibitors

The parent N-(3-hydroxyphenyl) benzamide serves as a scaffold for derivatization, primarily through O-alkylation of the 3-hydroxyl group. The nature of the alkyl substituent influences the inhibitory potency against these enzymes.

| Compound | Target | IC50 (µM) | Key Structural Features | Reference |

| N-(3-hydroxyphenyl) benzamide | AChE | - | Parent compound | [6][8] |

| BChE | - | [6][8] | ||

| Lipoxygenase | - | [6][8] | ||

| 3-O-alkyl derivatives | AChE | Varies | O-alkylation at the 3-position | [6][8] |

| BChE | Varies | [6][8] | ||

| Lipoxygenase | Varies | [6][8] |

Experimental Workflow for Synthesis and Screening

The general workflow for investigating the SAR of these compounds involves synthesis followed by enzymatic screening.

Experimental Protocols

Step 1: Synthesis of N-(3-hydroxyphenyl)benzamide

-

React 3-hydroxyaniline with benzoyl chloride in an aqueous medium with vigorous shaking for 30 minutes.

-

The pH will decrease due to the evolution of HCl gas.

-

Upon reaction completion (monitored by TLC), dilute the mixture with cold water to precipitate the product.

-

Filter the white precipitate and wash with distilled water.

-

Dry the solid to obtain N-(3-hydroxyphenyl)benzamide.

Step 2: Synthesis of 3-O-Derivatives

-

Prepare sodium ethoxide in ethanol.

-

Add N-(3-hydroxyphenyl)benzamide to the sodium ethoxide solution.

-

Add the desired alkyl halide.

-

Reflux the reaction mixture for 2 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into ice-cold water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Materials:

-

Acetylcholinesterase (AChE) from Electrophorus electricus.

-

Acetylthiocholine iodide (ATCI), the substrate.

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent).

-

Sodium Phosphate Buffer (0.1 M, pH 8.0).

-

Test compounds.

-

96-well microplate.

-

Spectrophotometer.

Procedure:

-

Plate Setup: Designate wells for blank (no enzyme), negative control (no inhibitor), positive control (known inhibitor), and test compounds at various concentrations.

-

Reagent Addition:

-

To each well (except the blank), add a working solution of AChE.

-

Add the appropriate dilution of the inhibitor or vehicle.

-

Add DTNB solution to all wells.

-

-

Pre-incubation: Incubate the plate for a set period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Reaction Initiation: Add the substrate (ATCI) to all wells to start the reaction.

-

Absorbance Measurement: Immediately measure the absorbance at 412 nm and continue to take readings at regular intervals to determine the reaction rate.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value for each test compound.

Materials:

-

Lipoxygenase (e.g., from soybean).

-

Linoleic acid, the substrate.

-

Borate (B1201080) Buffer (0.2 M, pH 9.0).

-

Test compounds dissolved in DMSO.

-

96-well UV-compatible microplate.

-

UV-Vis spectrophotometer.

Procedure:

-

Enzyme and Inhibitor Incubation:

-

In the wells of the microplate, add the borate buffer.

-

Add the test compound solution.

-

Add the lipoxygenase enzyme solution.

-

Incubate for a short period (e.g., 3-5 minutes) at room temperature.[9]

-

-

Reaction Initiation: Add the linoleic acid substrate solution to initiate the reaction.

-

Absorbance Measurement: Immediately monitor the increase in absorbance at 234 nm for a set period (e.g., 3-5 minutes).[9] This absorbance change is due to the formation of the conjugated diene hydroperoxide product.

-

Data Analysis: Calculate the rate of reaction from the change in absorbance over time. Determine the percentage of inhibition for each compound concentration and calculate the IC50 value.

Conclusion

The this compound scaffold is a privileged structure in medicinal chemistry, offering a versatile platform for the development of potent and selective inhibitors for a range of biological targets. The structure-activity relationships discussed in this guide highlight the importance of substitutions on both the benzamide ring and the amide nitrogen in modulating biological activity. The detailed experimental protocols and pathway visualizations provided herein are intended to serve as a valuable resource for the rational design and development of novel this compound-based therapeutic agents. Further exploration of this chemical space is warranted to unlock its full therapeutic potential.

References

- 1. Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. biorxiv.org [biorxiv.org]

- 5. A simple assay for inhibitors of mycobacterial oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 8. journals.asm.org [journals.asm.org]

- 9. organic-synthesis.com [organic-synthesis.com]

Therapeutic Targets of 3-Hydroxybenzamide in Cancer Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxybenzamide is a small molecule that has garnered significant interest in oncological research. Its benzamide (B126) functional group is a common feature in many pharmaceuticals, and the hydroxyl group at the meta-position provides a key site for chemical modification. This technical guide provides a comprehensive overview of the primary therapeutic targets of this compound, its mechanism of action, and its role as a foundational scaffold in the development of targeted cancer therapies. While this compound itself displays inhibitory activity against key enzymes in cancer-related pathways, it is often the starting point for the synthesis of more potent and selective derivatives. This document consolidates available data, details relevant experimental protocols, and visualizes the key signaling pathways involved.

Core Therapeutic Targets

The primary therapeutic targets of this compound and its derivatives in cancer research are two critical classes of enzymes involved in DNA repair and epigenetic regulation:

-

Poly(ADP-ribose) Polymerase (PARP) : PARP enzymes, particularly PARP-1 and PARP-2, are crucial for the repair of single-strand DNA breaks through the base excision repair (BER) pathway. Inhibition of PARP in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, leads to the accumulation of cytotoxic double-strand breaks and subsequent cell death, a concept known as synthetic lethality. This compound is a known inhibitor of PARP.

-

Histone Deacetylases (HDACs) : HDACs are a class of enzymes that remove acetyl groups from lysine (B10760008) residues of histones and other non-histone proteins. This deacetylation leads to a more condensed chromatin structure, repressing the transcription of various genes, including tumor suppressor genes. Dysregulation of HDAC activity is a hallmark of many cancers. Derivatives of this compound are being actively explored as HDAC inhibitors.

Quantitative Data on Inhibitory Activity

Quantitative data on the inhibitory potency of this compound against its primary targets is crucial for evaluating its therapeutic potential. While comprehensive data for this compound across a wide range of cancer cell lines is limited in publicly available literature, the following tables summarize known values and data for closely related compounds to provide a comparative context.

Table 1: PARP Inhibition by this compound and Related Compounds

| Compound | Target | IC50 Value | Cell Line/Assay Conditions |

| This compound | PARP | 9.1 µM[1] | Poly(ADP-ribose) synthetase assay |

| 3-Aminobenzamide | PARP | ~50 nM[2] | CHO cells |

| 3-Aminobenzamide | PARP-1 | 19.1 µM[2] | Permeabilised L1210 murine leukemia cells |

Table 2: Cytotoxicity of Benzamide Derivatives in Cancer Cell Lines (Illustrative Examples)

| Compound Type | Cancer Cell Line | IC50 Value (µM) |

| N-hydroxy-4-(3-phenylpropanamido)benzamide derivative (5j) | HCT116 (Colon Carcinoma) | 0.3 |

| N-hydroxy-4-(3-phenylpropanamido)benzamide derivative (5t) | A549 (Non-small cell lung) | 0.4 |

| 2-substituted benzamide (HDAC3 inhibitor, compound 16) | HDAC3 | 0.03 |

| Furanylbenzamide (SHP2 inhibitor, SBI-2130) | SHP2 (E76K) | 0.48 |

Note: The data in Table 2 is for derivatives of the benzamide scaffold and is provided to illustrate the potency that can be achieved through chemical modification of the core structure.

Signaling Pathways

The therapeutic effects of this compound and its derivatives are mediated through the modulation of key signaling pathways that are often dysregulated in cancer.

PARP and DNA Damage Repair

Inhibition of PARP by this compound disrupts the repair of single-strand DNA breaks. In cancer cells with homologous recombination deficiencies (e.g., BRCA mutations), these unrepaired single-strand breaks are converted into double-strand breaks during DNA replication, leading to genomic instability and apoptosis.

HDAC Inhibition and Gene Expression

HDAC inhibitors, developed from the this compound scaffold, increase histone acetylation. This leads to a more relaxed chromatin structure, allowing for the transcription of previously silenced tumor suppressor genes, which can induce cell cycle arrest and apoptosis.

References

3-Hydroxybenzamide: A Technical Guide to its Role in DNA Repair Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxybenzamide is a small molecule inhibitor of poly(ADP-ribose) polymerase (PARP), a family of enzymes critical to the cellular response to DNA damage. By targeting PARP, this compound modulates various DNA repair pathways, making it a valuable tool for research in oncology, neurodegenerative diseases, and other fields where DNA integrity is paramount. This technical guide provides an in-depth overview of this compound's mechanism of action, its quantitative effects on cellular processes, detailed experimental protocols for its study, and its intricate role in the major DNA repair pathways.

Mechanism of Action: PARP Inhibition

The primary mechanism of action for this compound is the competitive inhibition of PARP enzymes, particularly PARP1 and PARP2. These enzymes are activated by DNA single-strand breaks (SSBs) and subsequently catalyze the synthesis of long chains of poly(ADP-ribose) (PAR) on themselves and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the Base Excision Repair (BER) pathway.

This compound, by binding to the NAD+ binding site of PARP, prevents this PAR chain formation. This inhibition has two major consequences for DNA repair:

-

Inhibition of Single-Strand Break Repair: By blocking the recruitment of BER machinery, this compound leads to the accumulation of unrepaired SSBs.

-

Induction of Double-Strand Breaks: During DNA replication, when a replication fork encounters an unrepaired SSB, it can collapse, leading to the formation of a more cytotoxic DNA double-strand break (DSB).

It is important to note that while this compound inhibits DNA repair, it does not directly cause DNA damage itself.[1]

Quantitative Data

While specific quantitative data for this compound is limited in publicly available literature, extensive research on the closely related and structurally similar compound, 3-aminobenzamide (B1265367), provides valuable insights. The following tables summarize key quantitative parameters, with the data for 3-aminobenzamide serving as a proxy.

Table 1: Inhibitory Activity of 3-Aminobenzamide against PARP

| Parameter | Value | Cell Line | Reference |

| IC50 | ~50 nM | CHO | [1][2] |

Table 2: Cellular Effects of 3-Aminobenzamide

| Effect | Concentration | Cell Line/Model | Observation | Reference |

| PARP Activity Inhibition | >1 µM | CHO | >95% inhibition | [1][2] |

| Potentiation of Cytotoxicity (with DNA damaging agents) | 5 mM | CHO | Increased cell killing with H2O2 | [3] |

| Enhancement of DNA Damage (with genotoxins) | 30 mg/kg | Mice | Increased DNA damage in comet and micronucleus assays | [4] |

Signaling Pathways and Experimental Workflows

PARP-Mediated DNA Repair and its Inhibition

The following diagram illustrates the central role of PARP in the Base Excision Repair (BER) pathway and how this compound intervenes.

Caption: PARP1/2 activation by SSBs and its inhibition by this compound.

Experimental Workflow for Assessing PARP Inhibition

A common method to quantify the inhibitory effect of compounds like this compound is a PARP activity assay. The general workflow is depicted below.

Caption: A typical workflow for an in vitro PARP activity assay.

Detailed Experimental Protocols

PARP Activity Assay (Chemiluminescent)

This protocol is adapted from commercially available kits and is suitable for determining the IC50 of this compound.

-

Materials:

-

Recombinant human PARP1 or PARP2 enzyme

-

Histone-coated 96-well plates (white)

-

Activated DNA (e.g., sonicated salmon sperm DNA)

-

Biotinylated NAD+

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Stop Solution (e.g., 1 mM 3-Aminobenzamide in PBS)

-

Streptavidin-HRP conjugate

-

Chemiluminescent HRP substrate

-

This compound (serially diluted in DMSO, then assay buffer)

-

Microplate reader capable of measuring luminescence

-

-

Procedure:

-

Preparation: Prepare serial dilutions of this compound.

-

Reaction: a. To the histone-coated wells, add assay buffer. b. Add the this compound dilutions to the respective wells. c. Add the PARP enzyme to all wells except the negative control. d. Initiate the reaction by adding a mixture of activated DNA and biotinylated NAD+. e. Incubate for 1 hour at room temperature.

-

Detection: a. Stop the reaction by washing the wells with Wash Buffer. b. Add diluted Streptavidin-HRP conjugate and incubate for 1 hour at room temperature. c. Wash the wells to remove unbound conjugate. d. Add the chemiluminescent substrate and immediately measure the luminescence using a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value using a suitable software.

-

Comet Assay (Alkaline)

The comet assay is used to detect DNA single-strand breaks.

-

Materials:

-

Treated and control cells

-

Low melting point agarose (B213101)

-

Microscope slides

-

Lysis solution (high salt and detergent)

-

Alkaline electrophoresis buffer

-

Neutralization buffer

-

DNA staining solution (e.g., SYBR Green)

-

Fluorescence microscope with appropriate filters

-

Comet scoring software

-

-

Procedure:

-

Cell Preparation: Harvest cells and resuspend in PBS.

-

Embedding: Mix the cell suspension with low melting point agarose and spread onto a microscope slide. Allow to solidify.

-

Lysis: Immerse the slides in lysis solution to remove cell membranes and proteins, leaving behind the nucleoid.

-